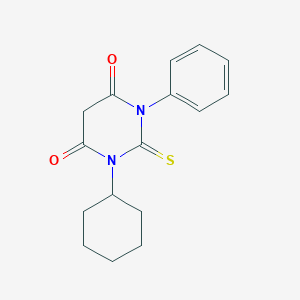
1-Cyclohexyl-3-phenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-phenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of dihydropyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-phenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with phenyl isothiocyanate, followed by cyclization with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-phenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles such as amines or thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced dihydropyrimidines, and substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyclohexyl-3-phenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 1-Cyclohexyl-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 1-Cyclohexyl-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
1-Cyclohexyl-3-phenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific structural features, such as the presence of a sulfanylidenedihydropyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
64020-14-0 |
|---|---|
分子式 |
C16H18N2O2S |
分子量 |
302.4 g/mol |
IUPAC名 |
1-cyclohexyl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H18N2O2S/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChIキー |
JZZQDEMWZUULNT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=O)CC(=O)N(C2=S)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


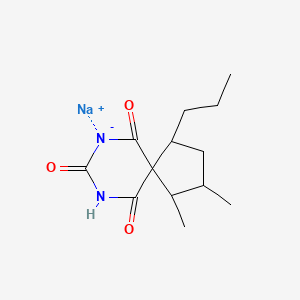
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)


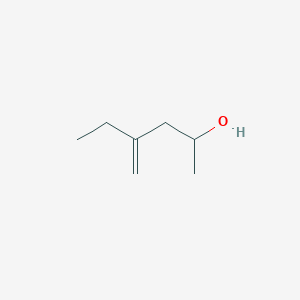
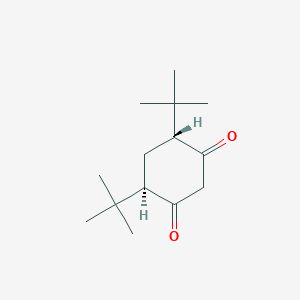

![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
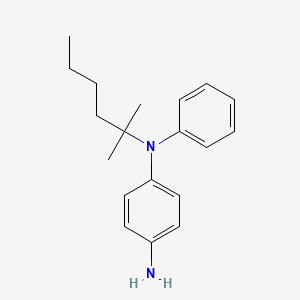

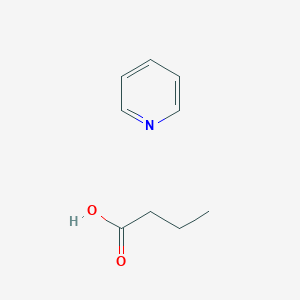
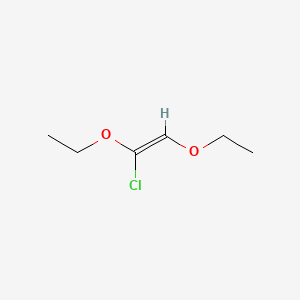
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
